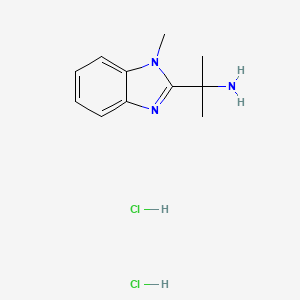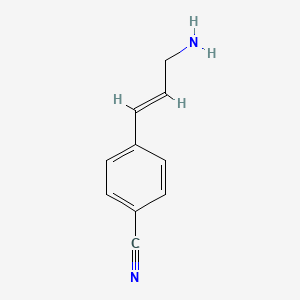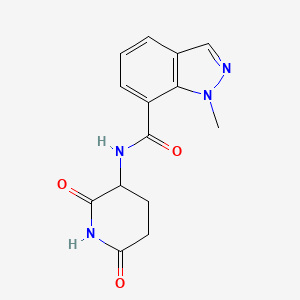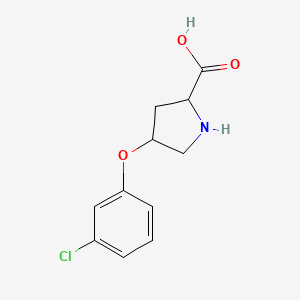
(4S)-4-(3-Chlorophenoxy)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(3-Chlorophenoxy)-L-proline is a chiral amino acid derivative that features a proline backbone with a 3-chlorophenoxy substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(3-Chlorophenoxy)-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Protection of Amino Group: The amino group of L-proline is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Formation of the Chlorophenoxy Intermediate: The 3-chlorophenoxy group is introduced through a nucleophilic substitution reaction using 3-chlorophenol and an appropriate leaving group.
Coupling Reaction: The protected L-proline is then coupled with the chlorophenoxy intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(3-Chlorophenoxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the chlorophenoxy group or the proline backbone.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the chlorophenoxy group or the proline backbone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4S)-4-(3-Chlorophenoxy)-L-proline has several scientific research applications:
Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving protein-ligand interactions due to its proline backbone.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-4-(3-Chlorophenoxy)-L-proline involves its interaction with specific molecular targets. The proline backbone allows it to fit into proline-specific binding sites, while the chlorophenoxy group can interact with hydrophobic pockets in proteins. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(4-Chlorophenoxy)-L-proline: Similar structure but with a different position of the chlorine atom on the phenoxy group.
(4S)-4-(3-Bromophenoxy)-L-proline: Similar structure but with a bromine atom instead of chlorine.
(4S)-4-(3-Methoxyphenoxy)-L-proline: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
(4S)-4-(3-Chlorophenoxy)-L-proline is unique due to the specific positioning of the chlorine atom, which can influence its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
4-(3-chlorophenoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO3/c12-7-2-1-3-8(4-7)16-9-5-10(11(14)15)13-6-9/h1-4,9-10,13H,5-6H2,(H,14,15) |
InChI Key |
LUANXJIOUGKVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)O)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B13553800.png)
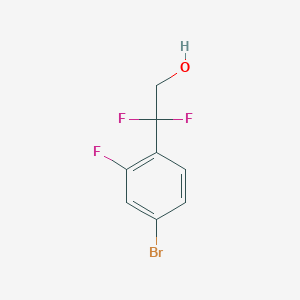
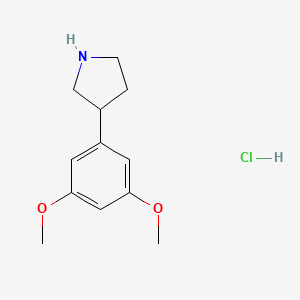
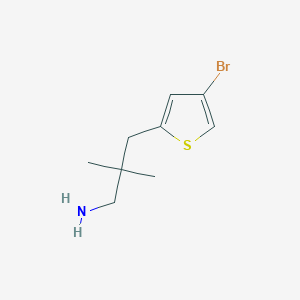
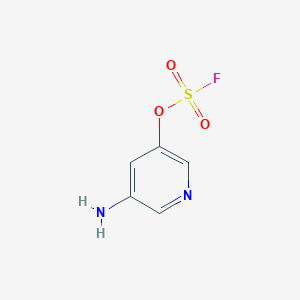
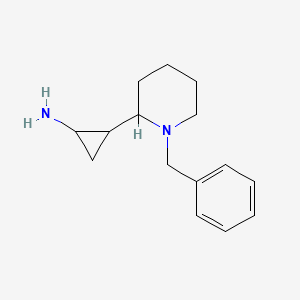
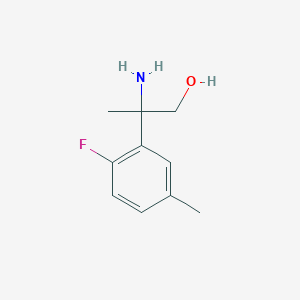
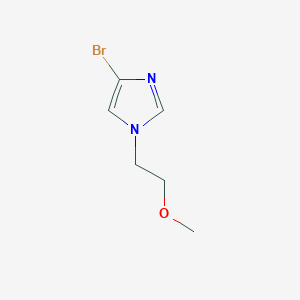
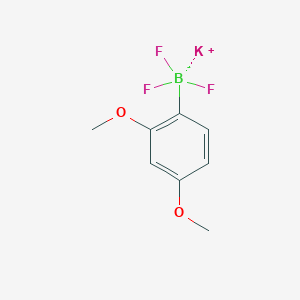
![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
